Ethanethiol, 2-(methylamino)-
Description
Ethanethiol, 2-(methylamino)- is an organic compound with the molecular formula C3H9NS. It is a colorless liquid with a strong, unpleasant odor, commonly used in the chemical industry as a building block for the synthesis of various organic compounds.
Properties
IUPAC Name |
2-(methylamino)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS/c1-4-2-3-5/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNWIOVGALACV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143431 | |
| Record name | Ethanethiol, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10061-40-2 | |
| Record name | Ethanethiol, 2-(methylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10061-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanethiol, 2-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanethiol, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2-(Methylamino)ethyl Chloride
The synthesis begins with the conversion of 2-(methylamino)ethanol to its corresponding chloride using thionyl chloride (SOCl₂) in chloroform. Cooling the reaction mixture to 0–5°C is critical to minimize side reactions such as quaternary ammonium salt formation. The chloride intermediate is isolated via solvent evaporation under reduced pressure.
Reaction Scheme:
Isothiouronium Salt Synthesis
The chloride intermediate is reacted with thiourea in anhydrous ethanol under reflux for 4–6 hours. This step forms the isothiouronium salt, which precipitates upon addition of diethyl ether. Recrystallization from ethanol-diethyl ether yields the pure salt, characterized by distinctive NMR signals (NH₂ protons at 9.49–9.56 ppm) and a sulfur-carbon resonance at 168.9–169.2 ppm.
Reaction Scheme:
Alkaline Hydrolysis to 2-(Methylamino)ethanethiol
The isothiouronium salt undergoes hydrolysis in a degassed aqueous sodium hydroxide (2M) solution at 60°C for 2 hours. The use of inert atmospheres (e.g., nitrogen) is essential to prevent thiol oxidation. The free thiol is extracted with diethyl ether, dried over anhydrous sodium sulfate, and distilled under reduced pressure. Yields typically range from 19% to 56%, reflecting stringent purification protocols.
Reaction Scheme:
Alternative Synthetic Strategies
Mercaptoethylation of Methylamine
Ethylene sulfide can react with methylamine to form 2-(methylamino)ethanethiol. However, this method is less favorable for unsymmetrical amines due to competing side reactions and low yields (<10%). Stýskala et al. (2007) noted challenges with quaternary ammonium byproducts, making this route impractical for large-scale synthesis.
Reaction Scheme:
Hydrosulfide Displacement
Direct displacement of chloride in 2-(methylamino)ethyl chloride using sodium hydrosulfide (NaSH) has been attempted. However, this method suffers from poor regioselectivity and requires stringent moisture control. Yields are inconsistent, and sulfide byproducts complicate purification.
Reaction Scheme:
Optimization and Industrial Considerations
Reaction Conditions and Yield Optimization
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60°C (hydrolysis) | Higher temperatures accelerate hydrolysis but risk oxidation. |
| Solvent | Degassed H₂O/EtOH | Prevents thiol oxidation. |
| Purification | Distillation | Removes sulfide byproducts (e.g., (CH₃NHCH₂CH₂)₂S). |
Industrial protocols emphasize continuous flow reactors to enhance reproducibility and scalability. Automated pH and temperature control minimize side reactions.
Stabilization as Hydrochloride Salts
To improve shelf life, 2-(methylamino)ethanethiol is often converted to its hydrochloride salt by treatment with HCl in ethanol. This step also facilitates handling and storage.
Reaction Scheme:
Analytical Characterization
Critical quality control metrics include:
-
NMR Spectroscopy : Thiol proton resonance at δ 1.3–1.5 ppm (SH) and methylamino protons at δ 2.2–2.5 ppm (NCH₃).
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 94.1 (free thiol) and [M+Cl]⁻ at m/z 130.1 (hydrochloride).
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Elemental Analysis : C: 31.7%, H: 8.8%, N: 12.3%, S: 28.2%, Cl: 19.0% (hydrochloride form).
Challenges and Mitigation Strategies
Oxidative Byproducts
Thiols are prone to oxidation, forming disulfides (e.g., (CH₃NHCH₂CH₂S)₂). Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: The corresponding amine is formed.
Substitution: Various substituted ethanethiol derivatives are produced.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₃H₉NS
- Molecular Weight : 91.18 g/mol
- Functional Groups : Thiol (-SH), Amino (-NH) group
The presence of both thiol and amino groups allows for diverse reactivity, making it a valuable compound in synthetic and biochemical research.
Chemistry
Ethanethiol, 2-(methylamino)- serves as a building block in organic synthesis. It is used in various chemical reactions including:
- Oxidation : Forms disulfides.
- Reduction : Produces simpler thiol derivatives.
- Substitution : Engages in nucleophilic substitution reactions.
Table 1: Types of Reactions Involving Ethanethiol, 2-(methylamino)-
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Disulfides |
| Reduction | Corresponding amines |
| Substitution | Various substituted ethanethiols |
Biology
In biological research, ethanethiol is utilized to study thiol-based biochemical processes. Its thiol group allows it to interact with biomolecules, influencing cellular pathways.
- Case Study - Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that ethanethiol effectively reduces oxidative stress markers in vitro.
Table 2: Antioxidant Activity of Ethanethiol Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ethanethiol, 2-(methylamino)- | 25 | Redox reaction with ROS |
| Cysteamine | 30 | Thiol-mediated reduction |
Medicine
Ethanethiol is being investigated for potential therapeutic applications:
- Neuroprotective Effects : In studies involving neuronal cell lines (SH-SY5Y), ethanethiol reduced apoptosis induced by oxidative stress by modulating survival signaling pathways.
- Antimicrobial Efficacy : Ethanethiol has shown significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli.
Table 3: Antimicrobial Activity of Ethanethiol
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Industry
In industrial applications, ethanethiol is used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for synthesizing complex organic molecules.
Spectrophotometric Evaluation
Research has shown that ethanethiol participates in Michael addition reactions with monocarbonyl analogs of curcumin, enhancing the bioavailability of curcumin compounds.
DNA Interaction Studies
Molecular docking simulations indicate that ethanethiol can bind to DNA through non-covalent interactions, suggesting potential applications in drug design aimed at targeting DNA.
Environmental Applications
Ethanethiol has been explored for creating biodegradable beads aimed at removing pesticide residues from water sources, showcasing its utility in environmental remediation.
Toxicological Profile
While ethanethiol exhibits beneficial biological activities, it also poses risks:
- Acute Toxicity : Can cause respiratory irritation upon exposure.
- Chronic Effects : Prolonged exposure may lead to severe health impacts, including potential carcinogenic effects related to alkylating agents.
Summary
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(methylamino)- involves its interaction with molecular targets through its thiol and amino groups. These functional groups allow it to form covalent bonds with various biomolecules, influencing their activity and function. The pathways involved include thiol-disulfide exchange reactions and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol with a similar odor but different reactivity.
Ethanethiol: Lacks the amino group, making it less versatile in certain reactions.
2-(Dimethylamino)ethanethiol: Contains an additional methyl group on the amino nitrogen, affecting its reactivity and properties.
Uniqueness
Ethanethiol, 2-(methylamino)- is unique due to the presence of both thiol and amino functional groups, which provide it with a wide range of reactivity and applications in various fields of research and industry .
Biological Activity
Ethanethiol, 2-(methylamino)-, also known as 2-(dimethylamino)ethanethiol hydrochloride, is a thiol compound with significant biological activity. Its unique chemical structure and properties make it a subject of interest in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C4H11NS · HCl
- Molecular Weight : 91.18 g/mol
- Structure : Contains a thiol group (-SH) and a dimethylamino group (-N(CH3)2), contributing to its reactivity and biological interactions.
Mechanisms of Biological Activity
Ethanethiol, 2-(methylamino)- exhibits various biological activities primarily through its ability to interact with cellular components:
- Alkylation Reactions : The thiol group allows for nucleophilic attacks on electrophiles, leading to alkylation of biomolecules such as proteins and nucleic acids. This property can affect cellular signaling pathways and gene expression.
- Reactive Oxygen Species (ROS) Modulation : Thiols are known to participate in redox reactions, which can influence oxidative stress levels within cells. This modulation is crucial in maintaining cellular homeostasis and protecting against oxidative damage.
- Antimicrobial Activity : Studies have shown that ethanethiol derivatives can exhibit antimicrobial properties. For instance, the compound has been evaluated for its minimum inhibitory concentration (MIC) against various bacterial strains, indicating potential use in treating infections .
Case Studies
- Spectrophotometric Evaluation : A study developed a method to assess the reactivity of ethanethiol with monocarbonyl analogs of curcumin. The results indicated that ethanethiol participates in Michael addition reactions with these analogs, highlighting its role in enhancing the bioavailability of curcumin .
- DNA Interaction Studies : Research involving molecular docking simulations has demonstrated that ethanethiol can bind to DNA through non-covalent interactions. This binding capability suggests potential applications in drug design, particularly for compounds aimed at targeting DNA .
- Environmental Applications : Ethanethiol has been utilized in the development of biodegradable beads for the removal of pesticide residues from water sources. This application showcases its potential in environmental remediation efforts.
Toxicological Profile
The biological activity of ethanethiol also raises concerns regarding its toxicity:
- Acute Toxicity : Exposure to ethanethiol can lead to respiratory irritation and other acute effects, necessitating caution in handling .
- Chronic Effects : Prolonged exposure may result in more severe health impacts, including potential carcinogenic effects as indicated by studies on related alkylating agents .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(methylamino)ethanol derivatives?
- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, 2-((2-methoxyethyl)(methyl)amino)ethanol was synthesized by reacting 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene under reflux (100°C, 2 hours) with triethylamine as a base, achieving an 88% yield . Key parameters include solvent choice (e.g., toluene for high-boiling conditions), stoichiometric ratios (1:1 for amine and alkylating agent), and purification via column chromatography (e.g., C18 reverse-phase for polar intermediates).
- Data Consideration : Monitor reaction progress using TLC or GC-MS to detect intermediates. Adjust reaction time if incomplete conversion is observed.
Q. How can structural confirmation of 2-(methylamino)ethanol derivatives be achieved?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR for functional group identification (e.g., methylamino protons at δ ~2.3 ppm, ethanol -OH at δ ~1.5 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H] for CHNO at m/z 76.0757).
- X-ray crystallography : Resolve stereochemistry in crystalline derivatives, as demonstrated for 2-(o-methylphenyl)-2-(methylamino)cyclohexanone .
- Validation : Cross-reference spectral data with computational simulations (e.g., DFT-based NMR predictions).
Q. What analytical methods are suitable for quantifying impurities in 2-(methylamino)ethanol intermediates?
- Methodological Answer : Use HPLC with UV detection (210–254 nm) or LC-MS for trace analysis. For example, USP guidelines recommend monitoring impurities like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol using gradient elution (acetonitrile/water with 0.1% formic acid) and comparing retention times against certified standards .
- Critical Parameters : Optimize column temperature (25–40°C) and flow rate (0.5–1.0 mL/min) to resolve co-eluting peaks.
Advanced Research Questions
Q. How do reaction mechanisms differ between 2-(methylamino)ethanol derivatives and analogous ethylamino or dimethylamino compounds?
- Methodological Answer : Perform kinetic studies using stopped-flow spectroscopy or isotopic labeling (e.g., N-methylamine). For example, compare nucleophilicity of methylamino vs. dimethylamino groups in SN2 reactions. Computational modeling (e.g., DFT) can reveal transition-state energy barriers .
- Data Interpretation : Higher steric hindrance in dimethylamino derivatives may reduce reaction rates by 30–50% compared to methylamino analogs.
Q. What strategies resolve contradictions in reported synthetic yields for 2-(methylamino)ethanol derivatives?
- Methodological Answer : Conduct sensitivity analysis on variables like solvent polarity, catalyst loading, and moisture content. For instance, anhydrous conditions (e.g., molecular sieves) may improve yields by preventing hydrolysis of intermediates, as seen in thioether formation reactions .
- Case Study : A 10% yield discrepancy between toluene and DMF as solvents was attributed to DMF’s ability to stabilize charged intermediates via polar interactions .
Q. How can computational tools predict the biological activity of 2-(methylamino)ethanol-based compounds?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like dopamine receptors or acetylcholinesterase. Pair with ADMET prediction (e.g., SwissADME) to evaluate pharmacokinetics. For example, 2-(dimethylamino)-7H-naphthoquinolinone derivatives showed antipsychotic activity in murine models via dopamine D2 receptor antagonism .
- Validation : Compare in silico predictions with in vitro assays (e.g., IC values from radioligand binding studies).
Q. What are the challenges in characterizing degradation products of 2-(methylamino)ethanol under oxidative conditions?
- Methodological Answer : Employ LC-HRMS/MS with stable isotope tracers (e.g., C-labeled ethanolamine) to track degradation pathways. Oxidative products like N-methylglycine or formaldehyde can be identified using derivatization (e.g., DNPH for aldehydes) .
- Mitigation : Stabilize compounds using antioxidants (e.g., BHT) or pH-controlled storage (pH 4–6).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
